Methyl 2-(2-cyclohexylethylamino)benzoate
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Overview
Description
Methyl 2-(2-cyclohexylethylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a methyl ester and a cyclohexylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-cyclohexylethylamino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst. One common method includes the reaction of 2-(2-cyclohexylethylamino)benzoic acid with methanol under acidic conditions to form the desired ester . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-cyclohexylethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new esters or amides .
Scientific Research Applications
Methyl 2-(2-cyclohexylethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2-cyclohexylethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the cyclohexylethylamino group.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.
Methyl 2-(benzylamino)benzoate: Similar in structure but with a benzylamino group instead of a cyclohexylethylamino group
Uniqueness
Methyl 2-(2-cyclohexylethylamino)benzoate is unique due to the presence of the cyclohexylethylamino group, which imparts distinct chemical and physical properties. This structural feature may enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C16H23NO2 |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl 2-(2-cyclohexylethylamino)benzoate |
InChI |
InChI=1S/C16H23NO2/c1-19-16(18)14-9-5-6-10-15(14)17-12-11-13-7-3-2-4-8-13/h5-6,9-10,13,17H,2-4,7-8,11-12H2,1H3 |
InChI Key |
BGCOSIMSPRHJHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCCC2CCCCC2 |
Origin of Product |
United States |
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